molecular formula C10H21NO2 B15326719 2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol

2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol

Cat. No.: B15326719
M. Wt: 187.28 g/mol
InChI Key: JLQWIWBMNQWLAO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol is a complex organic compound with the molecular formula C9H19NO2. This compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The presence of an aminomethyl group and a hydroxyl group makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.

    Introduction of the Aminomethyl Group:

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, Acyl chlorides

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-1-(tetrahydrofuran-3-yl)butan-1-ol
  • 2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-2-yl)butan-1-ol
  • 2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-4-yl)butan-1-ol

Uniqueness

2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol is unique due to the specific positioning of the aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-(aminomethyl)-2-methyl-1-(oxolan-3-yl)butan-1-ol

InChI

InChI=1S/C10H21NO2/c1-3-10(2,7-11)9(12)8-4-5-13-6-8/h8-9,12H,3-7,11H2,1-2H3

InChI Key

JLQWIWBMNQWLAO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(C1CCOC1)O

Origin of Product

United States

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